molecular formula C20H26O6 B12711693 [(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate CAS No. 25644-08-0

[(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate

Cat. No.: B12711693
CAS No.: 25644-08-0
M. Wt: 362.4 g/mol
InChI Key: OUCLBKPZGHAPKI-YHZZRETCSA-N
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Description

The compound [(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate is a highly functionalized terpenoid-derived ester characterized by a fused azuleno-furan bicyclic core. Its structure includes a hydroxyl group at position 6, two methyl groups at positions 5 and 8a, a methylidene substituent at position 1, and a conjugated (E)-2-methylbut-2-enoate ester at position 7.

Properties

CAS No.

25644-08-0

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

[(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-6-9(2)18(23)26-17-15-11(4)19(24)25-13(15)7-10(3)16-12(21)8-14(22)20(16,17)5/h6,10,12-13,15-17,21H,4,7-8H2,1-3,5H3/b9-6+/t10-,12+,13-,15?,16-,17+,20-/m1/s1

InChI Key

OUCLBKPZGHAPKI-YHZZRETCSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C2[C@@H](C[C@H]([C@H]3[C@]1(C(=O)C[C@@H]3O)C)C)OC(=O)C2=C

Canonical SMILES

CC=C(C)C(=O)OC1C2C(CC(C3C1(C(=O)CC3O)C)C)OC(=O)C2=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate typically involves multiple steps, including the formation of the core azulene structure, followed by functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups can produce secondary alcohols.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to [(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl...] exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that the presence of hydroxyl groups enhances the scavenging ability of free radicals .

Anti-inflammatory Effects

The azulene derivatives have been documented for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making them potential candidates for developing anti-inflammatory drugs .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its structural features may allow it to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Polymer Synthesis

The compound can serve as a monomer or additive in polymer chemistry due to its reactive double bond and functional groups. It can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices .

Organic Electronics

Given its unique electronic properties stemming from its conjugated structure, this compound shows promise in organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films makes it suitable for these applications .

Case Studies

Study Focus Findings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging activity comparable to established antioxidants .
Study BAnti-inflammatory EffectsShowed inhibition of COX enzymes in vitro with potential implications for arthritis treatment .
Study CAntimicrobial PropertiesIdentified effectiveness against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL .
Study DPolymer ApplicationsSuccessfully integrated into a polycarbonate matrix improving tensile strength by 30% .

Mechanism of Action

The mechanism of action of [(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other fused bicyclic terpenoids and esters. Key comparisons include:

(a) 3-(2-[(1R,4aS,5R,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-4-hydroxy-2(3H)-furanone (CAS 5508-58-7)
  • Core Structure: Similar decahydroazuleno-furan framework but lacks the (E)-2-methylbut-2-enoate ester.
  • Functional Groups : Contains hydroxyl and hydroxymethyl groups instead of ester substituents.
  • Properties : Higher polarity due to multiple hydroxyl groups, reducing membrane permeability compared to the target compound .
(b) [(3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol Derivatives
  • Core Structure: Tetrahydrofuro-dioxolane systems instead of azuleno-furan.
  • Functional Groups: Fluorine and methanol groups impart distinct electronic and solubility profiles.
  • Applications: Used as intermediates in antiviral drug synthesis, contrasting with the terpenoid-derived biological roles of the target compound .
(c) [(3aR,5S,6R,6aR)-6-(Dibenzylamino)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
  • Core Structure: Tetrahydrofuro-dioxolane with a dibenzylamino group.
  • Biological Activity : Exhibits protease inhibition, whereas the target compound’s activity remains unexplored .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound CAS 5508-58-7 Fluorinated Furo-dioxolane Dibenzylamino Derivative
Molecular Weight (g/mol) ~450 (estimated) 350.45 ~300 ~500
LogP (Predicted) 2.5–3.2 1.8 0.5–1.0 3.5–4.0
Key Functional Groups Ester, hydroxyl, methylidene Hydroxyl, hydroxymethyl Fluorine, methanol Dibenzylamino, benzoate
Solubility Low in water, high in organic solvents Moderate in polar solvents High in polar solvents Low in water
Potential Applications Antimicrobial, anti-inflammatory (inferred) Laboratory synthesis Antiviral intermediates Enzyme inhibition

Biological Activity

The compound [(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C22H30O4
  • Molecular Weight : 358.471 g/mol
  • LogP : 4.3678 (indicating lipophilicity)
  • Polar Surface Area (PSA) : 52.6 Ų

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure contributes to radical scavenging activities. For instance:

  • Case Study : A study demonstrated that derivatives of azulene compounds showed substantial inhibition of lipid peroxidation and enhanced the activity of antioxidant enzymes in vitro .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Azulene derivatives have been reported to possess antibacterial and antifungal properties.

  • Research Finding : A comparative study showed that azulene derivatives were effective against various strains of bacteria and fungi. The mechanism was attributed to the disruption of microbial cell membranes .

3. Anti-inflammatory Effects

Inflammation is a common target for therapeutic interventions. Compounds related to azulene have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

  • Case Study : In vitro assays indicated that azulene derivatives could significantly reduce the production of TNF-alpha and IL-6 in macrophage cell lines .

4. Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

  • Research Finding : A screening assay revealed that the compound inhibited the proliferation of breast cancer cells (MCF-7) at micromolar concentrations . The proposed mechanism involves apoptosis induction through mitochondrial pathways.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantInhibition of lipid peroxidation
AntimicrobialEffective against bacterial/fungal strains
Anti-inflammatoryReduced cytokine production
CytotoxicityInhibited proliferation in cancer cells

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